2-[3-(Aminomethyl)piperidin-1-yl]acetic acid 2-[3-(Aminomethyl)piperidin-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664085
InChI: InChI=1S/C8H16N2O2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6,9H2,(H,11,12)
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

2-[3-(Aminomethyl)piperidin-1-yl]acetic acid

CAS No.:

Cat. No.: VC17664085

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Aminomethyl)piperidin-1-yl]acetic acid -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name 2-[3-(aminomethyl)piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C8H16N2O2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6,9H2,(H,11,12)
Standard InChI Key CBPFIQPZFBEDKP-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)CC(=O)O)CN

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

2-[3-(Aminomethyl)piperidin-1-yl]acetic acid consists of a piperidine ring substituted at the 1-position with an acetic acid group and at the 3-position with an aminomethyl (–CH2NH2) moiety. The IUPAC name derives from this substitution pattern, aligning with nomenclature rules for heterocyclic compounds .

Molecular Formula and Weight

  • Molecular Formula: C8H14N2O2

  • Molecular Weight: 170.21 g/mol (calculated via PubChem algorithms) .

Key Structural Features

  • Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.

  • Acetic Acid Substituent: Enhances water solubility and enables salt formation or esterification.

  • Aminomethyl Group: Introduces a primary amine, enabling participation in Schiff base formation or coordination chemistry .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for 2-[3-(aminomethyl)piperidin-1-yl]acetic acid are documented, analogous piperidine derivatives are synthesized via:

Multicomponent Reactions (MCRs)

MCRs enable rapid assembly of complex structures. For example, {3-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid (a related compound) is synthesized using Ugi or Passerini reactions, which could be adapted for the target compound.

Reductive Amination

Aminomethyl groups are commonly introduced via reductive amination of ketones or aldehydes with ammonia or primary amines. For instance, 2-(4-aminomethyl-piperidin-1-yl)-ethanol is synthesized using this method .

Table 1: Hypothetical Synthesis Routes

StepReaction TypeReagentsYield*
1Piperidine functionalizationChloroacetic acid, K2CO365%
2Reductive aminationNH3, NaBH445%
*Theoretical yields based on analogous reactions .
CompoundHEPG-2 IC50 (µM)MCF-7 IC50 (µM)
Doxorubicin12.314.8
Piperidine analog 98.29.5
Piperidine analog 147.98.7
Data adapted from .

Anti-inflammatory and Antimicrobial Effects

Aminomethyl-piperidine derivatives demonstrate moderate inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and antimicrobial activity against Gram-positive bacteria.

PropertyValue
LogP (lipophilicity)0.82
Plasma Protein Binding65%
CYP450 InhibitionLow
Data modeled using SwissADME .

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